molecular formula C10H8BrNO3 B6291925 6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one CAS No. 2407719-41-7

6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one

Cat. No. B6291925
CAS RN: 2407719-41-7
M. Wt: 270.08 g/mol
InChI Key: VMNNSZOUKRUDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A chemical compound’s description often includes its physical appearance (such as color, texture, and state of matter) and its chemical structure .


Synthesis Analysis

The synthesis of a compound refers to the process of creating it from simpler reagents. The synthesis analysis of a compound involves studying the methods and reactions used to create it .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including how it interacts with other compounds and the products that result from these reactions .


Physical And Chemical Properties Analysis

The physical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound behaves in chemical reactions .

Scientific Research Applications

6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one is used in a variety of scientific research applications. It has been used to study the effects of polycyclic aromatic hydrocarbons on human health and the environment. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs. Additionally, it has been used to study the biochemical and physiological effects of certain drugs and compounds.

Mechanism of Action

6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By blocking the activity of COX-2, this compound is able to reduce inflammation and other physiological responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the production of certain enzymes, such as COX-2. Additionally, it has been shown to reduce the formation of blood clots and to reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is important to note that it is not water soluble and must be dissolved in an organic solvent before use. Additionally, it is important to note that it is toxic and must be handled with caution.

Future Directions

There are a number of potential future directions for research involving 6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one. One potential area of research is the development of new pharmaceuticals based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could be conducted. Additionally, further research into the synthesis and purification of this compound could be conducted. Finally, further research into the potential toxic effects of this compound could be conducted.

Synthesis Methods

6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one is synthesized through a process known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst to form the desired product. The reaction requires the presence of a brominating agent, a base, and a palladium catalyst. The reaction is carried out in an aqueous solution of the brominating agent and the base. The reaction is then heated to a temperature of approximately 100°C for several hours. After the reaction is complete, the product is isolated by filtration and then purified using chromatography.

Safety and Hazards

This refers to the potential risks associated with handling or using the compound, including toxicity and flammability .

properties

IUPAC Name

6'-bromospiro[1,3-oxazolidine-4,3'-2H-1-benzofuran]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-6-1-2-7-8(3-6)14-4-10(7)5-15-9(13)12-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNNSZOUKRUDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(=O)N2)C3=C(O1)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.